molecular formula C5H3Br2NOS B2406105 2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone CAS No. 2309456-80-0

2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone

Cat. No. B2406105
CAS RN: 2309456-80-0
M. Wt: 284.95
InChI Key: JUDOWYCLFGXTAK-UHFFFAOYSA-N
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Description

“2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound is related to “(2-bromo-1,3-thiazol-5-yl)methanamine”, which has a molecular weight of 193.07 .


Molecular Structure Analysis

The InChI code for a related compound, “(2-bromo-1,3-thiazol-5-yl)methanamine”, is "1S/C4H5BrN2S/c5-4-7-2-3 (1-6)8-4/h2H,1,6H2" . This indicates the presence of a thiazole ring in the structure.

Scientific Research Applications

Biological Activities and Synthesis

  • Immunosuppressive and Immunostimulatory Properties: A study by Abdel‐Aziz et al. (2011) synthesized a derivative of 2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone and found it to be a potent immunosuppressor against macrophages and T-lymphocytes. The compound also showed strong cytotoxicity against various cancer cells.

Anticancer Applications

  • Antitumor Activity: Potikha and Brovarets (2020) reported a method for assembling imidazo[2,1-b][1,3]thiazole systems, based on the reaction of certain bromo ketone derivatives, which showed moderate ability to suppress kidney cancer cell growth (Potikha & Brovarets, 2020).

Antimicrobial and Antifungal Applications

  • Antimicrobial and Antifungal Activities: A study by Vekariya et al. (2017) synthesized imidazo[2,1-b]thiazole derivatives and found them to have good to excellent antibacterial activity and some antimalarial activity.
  • Synthesis of Thiazole Derivatives: Bashandy et al. (2008) prepared 2-bromo-1-(3,4-dimethylphenyl)ethanone and converted it to various thiazole derivatives, which were confirmed by different analytical methods (Bashandy, Abdelall, & El-Morsy, 2008).

Other Applications

  • Solid-Phase Synthesis: Cha, Abdildinova, and Gong (2020) conducted a solid-phase synthesis of 1,3-thiazole-based peptidomimetic molecules using a dehydrative cyclization process, which resulted in compounds with high purities and potential for various applications (Cha, Abdildinova, & Gong, 2020).

Safety and Hazards

The safety information for a related compound, “(2-bromo-1,3-thiazol-5-yl)methanamine”, indicates that it is dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . It can cause skin burns and is harmful if swallowed .

properties

IUPAC Name

2-bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NOS/c6-1-3(9)4-2-8-5(7)10-4/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDOWYCLFGXTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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